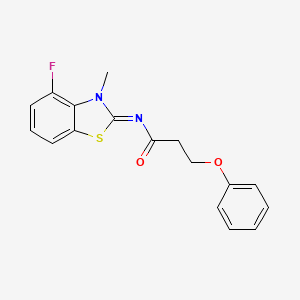

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide, also known as FMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMBP is a heterocyclic compound that contains a benzothiazole ring and a phenoxypropanamide moiety.

科学的研究の応用

Antibacterial Agents

The structural motif of benzothiazole, which is present in F1814-1651, has been recognized for its potential in developing new antibacterial agents. Research indicates that derivatives of benzothiazole exhibit strong antibacterial activities against various bacterial strains, including multidrug-resistant ones like MRSA, VRE, and NDM-1 Escherichia coli . The compound’s ability to disrupt GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division, suggests that F1814-1651 could be a promising candidate for further evaluation as an antibacterial agent targeting FtsZ.

Fluorophores and Photocatalysts

Compounds with benzothiazole units have been extensively researched for their use as fluorophores and visible-light organophotocatalysts . The electron-accepting properties of the benzothiazole group make it a valuable component in the design of organic photovoltaics and fluorescent sensors. F1814-1651, with its fluorinated benzothiazole core, could serve as a potent organophotocatalyst for various photoreactions, contributing to advancements in green chemistry and sustainable energy solutions.

Material Science

In material science, the benzothiazole group has been incorporated into metal–organic frameworks (MOFs) due to its stability and electronic properties . F1814-1651 could be used to synthesize novel MOFs with specific functionalities, such as gas storage, catalysis, or sensing applications.

作用機序

Target of Action

The primary target of this compound, also known as “F1814-1651”, is the FtsZ protein . FtsZ is a protein essential for bacterial cell division . It forms a contractile ring structure, known as the Z-ring, at the future site of the septum of bacterial cell division .

Mode of Action

F1814-1651 interacts with its target, the FtsZ protein, by disrupting its GTPase activity and dynamic assembly . This disruption inhibits bacterial cell division, leading to bacterial cell death .

Biochemical Pathways

The compound affects the bacterial cell division pathway . By disrupting the GTPase activity and dynamic assembly of FtsZ, it prevents the formation of the Z-ring, an essential component for bacterial cell division . The downstream effect of this disruption is the inhibition of bacterial cell division and ultimately, bacterial cell death .

Pharmacokinetics

Given its potent antibacterial activity, it can be inferred that the compound has sufficient bioavailability to exert its effects on bacterial cells .

Result of Action

The result of F1814-1651’s action is the inhibition of bacterial cell division , leading to bacterial cell death . This is achieved through its interaction with the FtsZ protein, disrupting its GTPase activity and dynamic assembly .

Action Environment

特性

IUPAC Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2S/c1-20-16-13(18)8-5-9-14(16)23-17(20)19-15(21)10-11-22-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLELYWOLFXFEMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)CCOC3=CC=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-phenethyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2741445.png)

![Methyl 4-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2741446.png)

![(Z)-2-amino-3-[(6,8-dichloro-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile](/img/structure/B2741447.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-yl 4-chlorobenzoate](/img/structure/B2741448.png)

![N-(4-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2741455.png)

![3-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)quinolin-4-amine](/img/structure/B2741457.png)

![2-Chloro-N-[(4-methoxypyrimidin-2-yl)methyl]acetamide](/img/structure/B2741459.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2741460.png)

![2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2741461.png)

![dimethyl({[5-(propan-2-yloxy)-1H-indol-3-yl]methyl})amine](/img/structure/B2741465.png)